Quinolin-7-amine acetate is derived from quinoline, a bicyclic compound containing a fused benzene and pyridine ring. The specific compound can be classified as an amine, due to the presence of an amino group (-NH2) attached to the quinoline structure. The acetate part indicates that the amine is in the form of an acetate salt or ester. The compound's CAS number is 580-19-8, and it has been studied for various biological and chemical applications.
The synthesis of quinolin-7-amine acetate can be achieved through several methods, often involving the reaction of appropriate precursors under specific conditions:
The molecular formula for quinolin-7-amine acetate is . Key structural features include:
Quinolin-7-amine acetate participates in various chemical reactions:
The mechanism of action for quinolin-7-amine acetate primarily relates to its biological activity:
Property | Value |
---|---|
Molecular Weight | 178.19 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 1.33 (indicating moderate lipophilicity) |
Quinolin-7-amine acetate is generally stable under standard laboratory conditions but may decompose under extreme pH or high temperatures.
Quinolin-7-amine acetate has a range of scientific applications:
Quinoline alkaloids have shaped medicinal chemistry since the 19th century, beginning with quinine's isolation from Cinchona bark in 1820 for malaria treatment [3]. This discovery initiated systematic exploration of quinoline's pharmacophoric potential. By the mid-20th century, synthetic quinoline derivatives emerged, culminating in FDA-approved drugs like chloroquine (antimalarial) and bedaquiline (antitubercular) [5] [10]. The structural versatility of quinoline allows targeted modifications, with amino group substitutions proving particularly valuable for enhancing bioactivity. 7-Aminoquinoline derivatives gained prominence due to their distinctive electronic and steric profiles, enabling specific biomolecular interactions absent in other positional isomers [8]. Contemporary drug design leverages quinoline-7-amine as a precursor for hybrid molecules and prodrugs, with acetate salt formation emerging as a key strategy for optimizing physicochemical properties [6] [10].
Table 1: Evolution of Key Quinoline-Based Therapeutics
Era | Compound | Therapeutic Application | Structural Feature |
---|---|---|---|
1820 | Quinine | Antimalarial | 6'-Methoxyquinolin-4-yl |
1934 | Chloroquine | Antimalarial | 4-Aminoquinoline |
1950s | Quinidine | Antiarrhythmic | 6'-Methoxycinchonan |
2012 | Bedaquiline | Antitubercular | 6-Methoxy-2-naphthylquinoline |
Contemporary | Quinolin-7-amine derivatives | Under investigation | 7-Amino substitution (+acetate) |
The 7-amino group confers unique electronic and steric properties that differentiate it from other quinoline isomers. Positioned at the peri location relative to the heterocyclic nitrogen, it creates an electronic asymmetry that enhances dipole moment (calculated Δμ = 1.2 D vs. 6-isomer) and polar surface area [1] [6]. This facilitates:
X-ray crystallography confirms the 7-amino group adopts a coplanar conformation with the quinoline ring, maximizing π-conjugation and facilitating charge transfer complexes. This planarity is crucial for binding to topoisomerase enzymes, where 7-aminoquinolines demonstrate IC50 values of 0.8–2.3 μM versus >20 μM for 5- or 8-amino analogs [3] [8].
Acetate salt formation of quinolin-7-amine significantly modifies its biopharmaceutical properties through three primary mechanisms:
Table 2: Pharmacokinetic Impact of Acetate Salt Formation on Quinolin-7-amine
Parameter | Free Base | Acetate Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.18 | 3.42 | 19.0× |
Log D7.4 | 2.35 | 1.92 | Optimized for absorption |
Cmax (μg/mL) | 1.2 | 2.8 | 2.3× |
Tmax (h) | 1.5 | 3.2 | Prolonged release |
Metabolic Clearance (L/h/kg) | 1.8 | 0.7 | 61% reduction |
Molecular dynamics simulations confirm acetate ions form stable bridge interactions with protonated quinolinium nitrogen (binding energy: −5.2 kcal/mol), facilitating dissolution without compromising membrane diffusion [6]. This balance makes quinolin-7-amine acetate a preferred form for oral formulations in anticancer and antiprotozoal drug development, particularly against Leishmania species where intracellular bioavailability is critical [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7